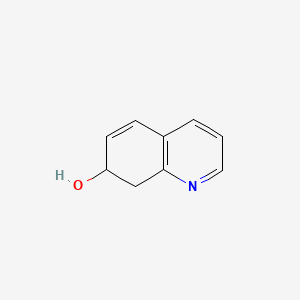
7,8-Dihydroquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7,8-Dihydroquinolin-7-ol or its analogs often involves the reaction of anilines using malonic acid equivalents . A series of Mannich salts derived from acetophenones were used as Michael acceptor when reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds as a key step .Molecular Structure Analysis
The molecular structure of 7,8-Dihydroquinolin-7-ol is characterized by a bicyclic compound that consists of a pyridine ring fused to phenol .Chemical Reactions Analysis
The chemical reactions involving 7,8-Dihydroquinolin-7-ol or its analogs are complex and often involve multiple steps. For example, Ökten and coworkers described the synthesis of 5,7-dibromo-8-hydroxyquinoline in excellent yield via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Safety And Hazards
Zukünftige Richtungen
The future directions for the research on 7,8-Dihydroquinolin-7-ol or its analogs could involve the development of new synthetic strategies, the exploration of their biological activities, and the optimization of their physicochemical properties for improved pharmacokinetics . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Eigenschaften
IUPAC Name |
7,8-dihydroquinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-5,8,11H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOBMRBOPVVFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2=C1N=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinolin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

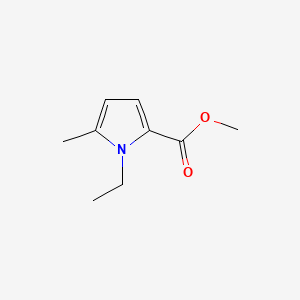
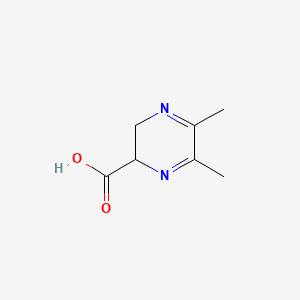
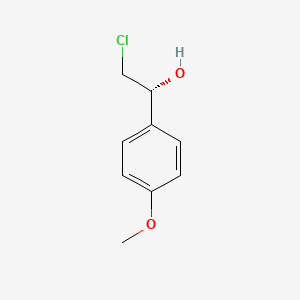


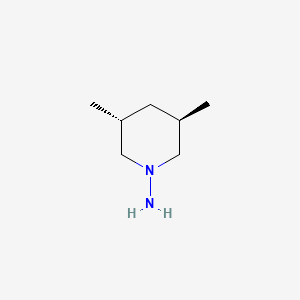
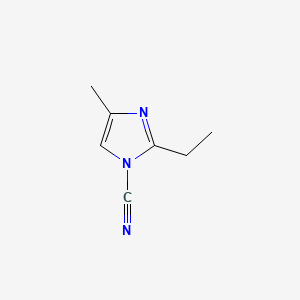
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
![3h-Naphtho[2,1-b]pyran-3-one,2-[2-(dimethylamino)-3-furanyl]-](/img/structure/B575314.png)
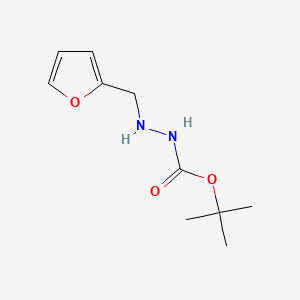

![[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-](/img/structure/B575320.png)